molecular formula C19H18N2O2 B3870224 N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide

Cat. No.: B3870224
M. Wt: 306.4 g/mol
InChI Key: CPZFPALHZKINHU-ISJMYAIPSA-N
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Description

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide is a complex organic compound that belongs to the class of enamides Enamides are known for their stability and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide can be achieved through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides can be performed using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide exerts its effects involves interactions with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide is unique due to its conjugated system and the presence of both an anilino and benzamide group

Properties

IUPAC Name

N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-3-14-17(19(23)20-16-12-8-5-9-13-16)21-18(22)15-10-6-4-7-11-15/h2-14H,1H3,(H,20,23)(H,21,22)/b3-2+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZFPALHZKINHU-ISJMYAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C(=O)NC1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 2
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 3
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 4
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 5
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(2E,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide

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